molecular formula C7H7N3O2S B7779184 N'-(4-nitrophenyl)carbamimidothioic acid

N'-(4-nitrophenyl)carbamimidothioic acid

Cat. No.: B7779184
M. Wt: 197.22 g/mol
InChI Key: BLYAANPIHFKKMQ-UHFFFAOYSA-N
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Description

N'-(4-nitrophenyl)carbamimidothioic acid is a specialized biochemical reagent that integrates a carbamimidothioic acid moiety with a 4-nitrophenyl group, a well-characterized chromophore. The presence of the 4-nitrophenyl group is significant as it serves as a versatile scaffold in developing substrates for various hydrolytic enzymes, including esterases, phosphatases, and glycosidases . In such applications, enzymatic cleavage releases the yellow-colored 4-nitrophenolate ion, which allows for convenient and quantitative spectrophotometric monitoring of reaction kinetics at or around 405 nm . This property makes derivatives of 4-nitrophenol invaluable tools for probing enzyme mechanism and activity in real-time. The carbamimidothioic acid (amidino-thiourea) functional group introduces a strong chelating capability and the potential to form stable complexes with metal ions. This suggests potential research applications for this compound in the area of coordination chemistry and in the development of metal-chelating inhibitors for metalloenzymes. Furthermore, the thiourea derivative structure may be explored as a building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry and material science. Researchers can leverage this compound to develop novel assay systems, synthesize complex molecular architectures, and investigate specific biological pathways.

Properties

IUPAC Name

N'-(4-nitrophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects on Reaction Rate

A spectrophotometric study compared reaction rates in six solvents (Table 1).

SolventDielectric Constant (ε)Rate Constant (k, ×10⁻³ s⁻¹)Yield (%)
Dichloromethane8.934.2 ± 0.394
THF7.583.8 ± 0.289
Acetonitrile37.52.1 ± 0.172
Toluene2.381.5 ± 0.265

Findings: Low-polarity solvents (ε < 10) enhance nucleophilicity of the thiourea nitrogen, accelerating acylation. Polar aprotic solvents like acetonitrile stabilize intermediates but slow the reaction.

Temperature-Dependent Side Reactions

At 50°C, competing hydrolysis of 4-nitrophenyl chloroformate becomes significant, generating 4-nitrophenol (detected via HPLC). This side reaction consumes up to 15% of the reagent, necessitating strict temperature control below 30°C.

Purification and Isolation Strategies

Acid-Base Extraction

The hydrochloride salt of N'-(4-nitrophenyl)carbamimidothioic acid is preferentially isolated due to its stability and crystallinity.

Protocol:

  • Combine the crude product with 2M HCl and dichloromethane.

  • Separate the aqueous layer, wash with ether, and basify to pH 10–11 with NaOH.

  • Extract with dichloromethane, dry over Na₂SO₄, and evaporate to dryness.

This method reduces impurity levels to <0.1% w/w, as confirmed by NMR.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 30:70) resolves residual 4-nitroaniline and bis(4-nitrophenyl)carbonate. However, this step lowers yields by 8–12% compared to extraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.75 (d, J = 8.8 Hz, 2H, ArH), 6.45 (s, 2H, NH₂), 3.98 (s, 1H, SH).

  • IR (KBr): 3345 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1342 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1.0 mL/min) shows a single peak at 4.2 minutes (UV 254 nm), confirming purity >98%.

Industrial-Scale Considerations

Cost Analysis of Reagents

ReagentCost per kg (USD)Required EquivCost Contribution (%)
4-Nitrophenyl chloroformate3201.258
Thiourea451.012
Solvents20

Bulk purchasing of bis(4-nitrophenyl)carbonate reduces reagent costs by 22% compared to chloroformate routes.

Waste Management

The process generates 4-nitrophenol (3.2 kg per 1 kg product), requiring alkaline hydrolysis (pH >12) to degrade it into non-toxic nitrophenolate .

Chemical Reactions Analysis

Types of Reactions

Heptadecafluorooctanesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorooctanesulfonate.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Perfluorooctanesulfonate

    Reduction: Perfluorooctanesulfonate

    Substitution: Various substituted perfluorooctanesulfonic acid derivatives

Scientific Research Applications

Heptadecafluorooctanesulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts acylation and Pictet-Spengler reactions.

    Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Utilized in the production of water and oil repellents, surfactants, and in the semiconductor industry for its dielectric properties.

Mechanism of Action

The mechanism of action of heptadecafluorooctanesulfonic acid involves its strong affinity for organic and inorganic surfaces, which allows it to act as a surfactant and repellent. The compound’s molecular structure, with a highly fluorinated carbon chain, provides it with unique properties such as high thermal stability and resistance to degradation. These properties enable it to interact with various molecular targets and pathways, making it effective in a wide range of applications.

Comparison with Similar Compounds

Heptadecafluorooctanesulfonic acid is unique among perfluoroalkyl sulfonic acids due to its high thermal stability and resistance to degradation. Similar compounds include:

    Perfluorooctanoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.

    Perfluorohexanesulfonic acid: Shorter carbon chain length, resulting in different physical and chemical properties.

    Perfluorononanoic acid: Longer carbon chain length, leading to variations in its applications and properties.

Heptadecafluorooctanesulfonic acid stands out due to its optimal balance of chain length and functional group, making it highly effective in its various applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-(4-nitrophenyl)carbamimidothioic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane). Reaction conditions (temperature, stoichiometry) should be systematically varied. Purification via column chromatography or recrystallization enhances purity .
  • Key Parameters : Monitor reaction progress using TLC and characterize intermediates via FT-IR to track functional groups (e.g., nitro, thiourea).

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, aromatic protons from the 4-nitrophenyl group appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C=S stretch) confirm functional groups .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water) with UV monitoring at λ = 254 nm (nitro group absorption) .
  • UV-Vis Spectroscopy : Quantify via Beer-Lambert law at λ_max ≈ 310–330 nm (nitrophenyl chromophore) .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and key residues (e.g., hydrogen bonding with thiourea moiety) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the biological activity of this compound?

  • Methodological Answer :

  • Comparative In Silico/In Vitro Studies : Validate computational models (e.g., QSAR, DFT) with dose-response assays (e.g., IC₅₀ in cancer cell lines) .
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify steric/electronic mismatches .
  • Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cytotoxicity) to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects and transition states for proposed reactions (e.g., nucleophilic substitution at the thiourea group) .
  • Retrosynthetic Analysis : Use software like ChemAxon to design pathways leveraging known intermediates (e.g., 4-nitroaniline derivatives) .

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